molecular formula C9H16N2O B1471839 2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1556400-52-2

2-(3,5-diethyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1471839
CAS RN: 1556400-52-2
M. Wt: 168.24 g/mol
InChI Key: QJLOHPVNQLZRFD-UHFFFAOYSA-N
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Description

2-(3,5-Diethyl-1H-pyrazol-1-yl)ethan-1-ol, commonly known as DEP, is an organic compound that belongs to the pyrazole class of heterocyclic compounds. It is a colorless crystalline solid that is soluble in water, ethanol, and other organic solvents. DEP is a versatile compound that has been used in a variety of scientific applications, including organic synthesis, drug development, and laboratory experiments.

Scientific Research Applications

  • Polymerization of Ethylene :The related pyrazolylamine ligands, including variants like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, have been utilized in the nickel-catalyzed oligomerization and polymerization of ethylene. This process is dependent on the co-catalyst and solvent used, producing different polyethylene products (Obuah, Omondi, Nozaki, & Darkwa, 2014).

  • Molecular Recognition Studies :Compounds such as 1,2-bis(4,6-diethylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethane have been analyzed using 1H NMR and X-ray crystallography for intramolecular stacking, a key aspect of molecular recognition and crystal engineering (Avasthi, Rawat, Maulik, Sarkhel, Broder, & Howard, 2001).

  • Catalytic Oxidative Activities :The related compound, 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol, has been synthesized and examined for its catalytic oxidative activities. These pyrazolyl compounds, when combined with copper (II) salts, have shown efficiency in producing quinone, highlighting their potential in oxidation reactions (Kodadi, Malek, Touzani, & Ramdani, 2008).

  • Fused Polycyclic Ring Synthesis :The compound 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, which shares a similar structural motif, has been used in tandem Prins-type cyclization for the stereoselective construction of fused polycyclic ring systems. This approach is significant in synthesizing complex natural product structures (Someswarao, Khan, Reddy, & Sridhar, 2018).

  • Structural Characterization and Analysis :Pyrazoline compounds like 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one have been synthesized and characterized, with their structures confirmed via X-ray diffraction studies. Such compounds contribute to understanding molecular interactions and crystal packing in chemistry (Delgado, Liew, Jamalis, Cisterna, Cárdenas, & Brito, 2020).

  • Antimicrobial Activity :Synthesis of pyrazoline and pyrazole derivatives has shown promising results in antimicrobial activities, demonstrating their potential in pharmaceutical applications. These compounds exhibit significant effects against various bacterial and fungal strains (Hassan, 2013).

  • Synthesis of Heterocyclic Derivatives :The study and synthesis of pyrazole and 1,2,4-triazole derivatives, including those with the pyrazol-3-yl moiety, play a strategic role in medicine and pharmacy due to their chemical modifiability and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-8-7-9(4-2)11(10-8)5-6-12/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLOHPVNQLZRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCO)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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